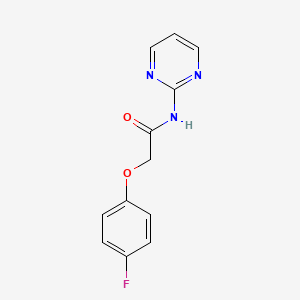
2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide, also known as PF-4708671, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PF-4708671 is a pyrimidine-based compound that has been shown to inhibit the activity of several kinases, including p70S6K, RSK, and AKT.
Wirkmechanismus
2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide inhibits the activity of several kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to downstream substrates, leading to the inhibition of kinase activity. This compound has been shown to be a selective inhibitor of p70S6K, RSK, and AKT, with little effect on other kinases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This compound has also been shown to inhibit the growth of tumor xenografts in mice. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting potential applications in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide has several advantages for lab experiments, including its selectivity for p70S6K, RSK, and AKT, and its ability to inhibit these kinases at low concentrations. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide. One potential application is in the treatment of cancer, where this compound could be used as a targeted therapy for tumors that overexpress p70S6K, RSK, or AKT. Another potential application is in the treatment of metabolic disorders, where this compound could be used to improve insulin sensitivity and glucose tolerance. Further research is needed to fully understand the potential therapeutic applications of this compound and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide involves a multi-step process that starts with the reaction of 4-fluorophenol with ethyl bromoacetate to produce 2-(4-fluorophenoxy)ethyl acetate. This intermediate is then reacted with 2-amino-4,6-dichloropyrimidine to produce the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenoxy)-N-2-pyrimidinylacetamide has been extensively studied in the context of cancer research due to its ability to inhibit several kinases that are involved in cancer cell proliferation and survival. In particular, this compound has been shown to inhibit the activity of p70S6K, a kinase that is frequently overexpressed in cancer cells and is associated with poor prognosis. This compound has also been shown to inhibit the activity of RSK and AKT, two kinases that are involved in cell survival and proliferation.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-pyrimidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-2-4-10(5-3-9)18-8-11(17)16-12-14-6-1-7-15-12/h1-7H,8H2,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLKDBVNWHDAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

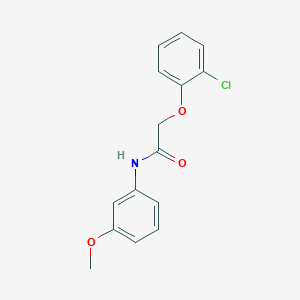
![N~1~-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5797901.png)
![1,3-dimethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797905.png)
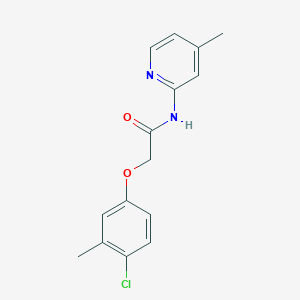
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5797916.png)
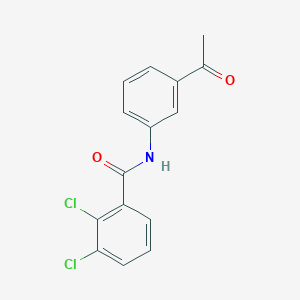
![8-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5797922.png)
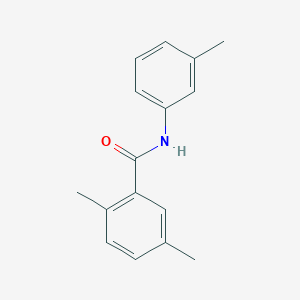
![3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate](/img/structure/B5797933.png)
![2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5797936.png)
![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)
![2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5797941.png)
![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)
![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)